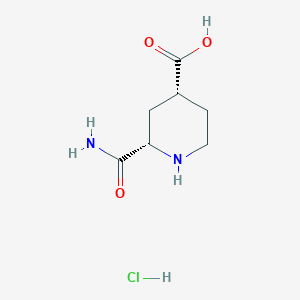

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride

Description

Properties

IUPAC Name |

(2S,4R)-2-carbamoylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-6(10)5-3-4(7(11)12)1-2-9-5;/h4-5,9H,1-3H2,(H2,8,10)(H,11,12);1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECLMVQBBSPOFH-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride typically involves the following steps:

Starting Material: : Piperidine is used as the starting material.

Carbamoylation: : Piperidine is reacted with carbamoyl chloride to introduce the carbamoyl group, forming 2-carbamoylpiperidine.

Carboxylation: : The 2-carbamoylpiperidine is then carboxylated to introduce the carboxylic acid group, resulting in 2-carbamoylpiperidine-4-carboxylic acid.

Hydrochloride Formation: : The carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbamoyl Group

The carbamoyl moiety (-CONH₂) undergoes nucleophilic substitution under acidic or basic conditions. Key reactions include:

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic attack by water . Alkylation occurs through SN2 mechanisms under basic conditions .

Oxidation of the Piperidine Ring

The secondary amine in the piperidine ring participates in oxidation reactions:

| Oxidizing Agent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 25°C, 12 h | N-oxide derivative | >90% (cis) | |

| KMnO₄ | H₂O, 80°C, 3 h | Ring-opened dicarboxylic acid | 40–55% |

Stereochemical Impact : The (2S,4R) configuration directs oxidation to occur syn to the carbamoyl group, preserving stereochemistry .

Decarboxylation Reactions

The carboxylic acid group at C4 undergoes decarboxylation under thermal or photolytic conditions:

| Conditions | Catalyst | Product | Notes | Source |

|---|---|---|---|---|

| 200°C, vacuum | Cu powder | 2-carbamoylpiperidine | Racemization observed | |

| UV light (254 nm), 48 h | None | 4,5-dehydropiperidine derivative | Forms conjugated diene |

Quantum Yield : Photolytic decarboxylation shows a quantum yield of 0.12 ± 0.03 at 254 nm .

Ring-Opening and Rearrangements

The piperidine ring undergoes strain-induced ring-opening in specific environments:

| Reagent | Conditions | Product | Key Observation | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Linear diamino alcohol | Retained (2S) configuration | |

| H₂SO₄ (conc.) | 120°C, 2 h | Bicyclic lactam | Forms 6-membered ring |

Kinetics : Ring-opening with LiAlH₄ follows first-order kinetics (k = 1.2 × 10⁻³ s⁻¹ at 66°C) .

Salt-Switching Behavior

The hydrochloride counterion participates in ion-exchange reactions:

| Exchange Resin | Eluent | Resulting Salt | Purity | Source |

|---|---|---|---|---|

| Amberlite IRA-400 (Cl⁻) | 0.1M NaOH | Sodium salt | 98% | |

| Dowex 50WX8 (H⁺) | Methanol/H₂O | Free base | 95% |

Applications : The sodium salt exhibits enhanced aqueous solubility (≈120 mg/mL vs. 25 mg/mL for HCl salt) .

Complexation with Metals

The carboxylic acid and amine groups enable coordination chemistry:

| Metal Ion | pH | Complex Stoichiometry | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu²⁺ | 5.0 | 1:1 | 4.7 ± 0.2 | |

| Fe³⁺ | 3.5 | 2:1 (ligand:metal) | 8.9 ± 0.3 |

Structural Analysis : X-ray crystallography reveals bidentate binding through the carboxylate oxygen and ring nitrogen .

Scientific Research Applications

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride: has several scientific research applications:

Chemistry: : It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: : The compound can be used in biological studies to investigate its effects on biological systems and pathways.

Industry: : The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related piperidine and pyrrolidine derivatives, focusing on substituents, stereochemistry, and pharmacological relevance.

Key Differences and Similarities

Ring Size and Conformational Flexibility :

- The target compound’s piperidine ring (6-membered) has lower ring strain and greater conformational flexibility compared to pyrrolidine analogs (5-membered). This impacts binding affinity to biological targets, as seen in glycosidase inhibitors like BR13 (a pipecolic acid derivative) .

- Pyrrolidine derivatives (e.g., fluorinated or hydroxylated) are often used in radiopharmaceuticals due to their compact structure and metabolic stability .

Substituent Effects :

- The carbamoyl group in the target compound may enhance hydrogen-bonding interactions with enzymes, similar to the hydroxyl group in (2S,4R)-4-hydroxypyrrolidine-2-carboxamide hydrochloride .

- Fluorine substitution in compounds like (2S,4R)-4-fluoropyrrolidine-2-carboxylate improves lipophilicity and bioavailability, critical for blood-brain barrier penetration in PET tracers .

Stereochemical Impact :

- The 2S,4R configuration is critical for activity. For example, trans-4-hydroxy-L-proline methyl ester (2S,4R) is structurally distinct from its cis isomer, affecting collagen stabilization and peptide synthesis .

- The (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride enantiomer demonstrates how stereochemistry alters biological interactions, even within the same scaffold .

Pharmacological Relevance :

- Piperidine-based compounds like BR13 exhibit glycosidase inhibition, suggesting the target compound could modulate similar pathways .

- Pyrrolidine esters (e.g., methyl 4-fluoropyrrolidine-2-carboxylate) are precursors for imaging agents, highlighting the role of ester/carboxylic acid groups in prodrug design .

Crystallographic and Stability Data

- Hydrogen Bonding: Analogs such as (2S,3S,4R,5S)-3,4-dihydroxy-5-methyl-2-nonyl-pyrrolidine hydrochloride form extensive intermolecular hydrogen bonds via chloride ions and hydroxyl groups, stabilizing crystal lattices . The target compound likely exhibits similar salt-stabilized interactions.

- Thermodynamic Stability : Piperidine derivatives generally have higher melting points and solubility than pyrrolidines due to reduced ring strain, as seen in (2R,4R)-4-hydroxypiperidine-2-carboxylic acid hydrochloride .

Biological Activity

(2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid; hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a carbamoyl group and a carboxylic acid moiety. Its chemical formula is C7H12ClN2O3, and its molecular weight is approximately 194.64 g/mol. The specific stereochemistry at the 2 and 4 positions is crucial for its biological activity.

Research indicates that (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid; hydrochloride exhibits various mechanisms of action, particularly through modulation of enzyme activity. Notably, it has been studied as an inhibitor of transglutaminase 2 (TG2), an enzyme implicated in several pathological conditions including celiac disease and Huntington's disease. TG2 catalyzes post-translational modifications of proteins, which can lead to disease progression when dysregulated .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

- Inhibition of Transglutaminase 2 : Studies have shown that (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid effectively inhibits TG2 with high specificity. This inhibition may help mitigate the effects of diseases where TG2 activity is aberrant .

- Neuroprotective Effects : Preliminary research suggests that the compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases. In vitro studies indicated that it could reduce apoptosis in neuronal cells exposed to toxic agents .

- Antimicrobial Activity : Some derivatives of this compound have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Studies

Several case studies highlight the efficacy of (2S,4R)-2-Carbamoylpiperidine-4-carboxylic acid:

- Celiac Disease Model : In a murine model of celiac disease, administration of the compound resulted in decreased intestinal inflammation and improved mucosal healing. The study emphasized its role in inhibiting TG2-mediated deamidation of gluten peptides .

- Huntington’s Disease : Animal studies indicated that treatment with this compound could lead to improved behavioral outcomes in models of Huntington's disease, likely due to its neuroprotective effects and modulation of protein aggregation pathways .

- Antimicrobial Efficacy : A study assessing various derivatives showed that specific modifications to the piperidine ring enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as an antibiotic agent .

Table 1: Biological Activity Summary

Table 2: Structure-Activity Relationship

| Modification | Activity Impact |

|---|---|

| Carbamoyl Group Presence | Essential for TG2 inhibition |

| Piperidine Ring Substituents | Altered specificity and potency |

Q & A

Q. How is the stereochemistry and crystal structure of (2S,4R)-2-carbamoylpiperidine-4-carboxylic acid hydrochloride determined experimentally?

The compound's stereochemistry and crystal structure are resolved using single-crystal X-ray diffraction (SCXRD) . For example, analogous piperidine derivatives (e.g., trans-4′-Cl-PAT hydrochloride) adopt well-defined chair conformations, with hydrogen bonding networks stabilizing the lattice. SCXRD data reveal bond angles, torsion angles, and intermolecular interactions (e.g., Cl⁻ ions acting as hydrogen bond acceptors in related structures) . Absolute configuration is confirmed via chiral starting materials (e.g., D-glucose derivatives) or anomalous dispersion effects in crystallography .

Q. What synthetic routes are commonly employed to prepare (2S,4R)-2-carbamoylpiperidine-4-carboxylic acid hydrochloride?

Synthesis typically involves multi-step sequences :

- Acylation : Introduction of the carbamoyl group via reaction with urea or isocyanates.

- Cyclization : Formation of the piperidine ring using intramolecular nucleophilic substitution.

- Hydrochloride salt formation : Acidic workup (e.g., HCl in water/dioxane) to precipitate the hydrochloride salt . Purification often includes recrystallization from methanol/ethyl acetate mixtures to achieve >98% purity .

Q. What analytical techniques validate the purity and stability of this compound?

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 210–254 nm.

- NMR : Confirms stereochemistry (e.g., , , and 2D NOESY for spatial correlations).

- Mass spectrometry (HRMS) : Verifies molecular weight (±1 ppm accuracy). Stability is assessed via thermogravimetric analysis (TGA) and hygroscopicity tests (storage at 2–8°C recommended) .

Advanced Research Questions

Q. How does the conformational flexibility of the piperidine ring influence biological activity?

The chair conformation of the piperidine ring, stabilized by intramolecular hydrogen bonds (e.g., between the carbamoyl group and carboxylic acid), affects binding to enzyme active sites. For example, rigid conformations enhance selectivity for glycosidase inhibitors by mimicking transition-state analogs (e.g., DMDP derivatives) . Computational studies (e.g., molecular docking) can correlate torsion angles (C2–C4) with inhibitory potency .

Q. What strategies optimize reaction yields in large-scale synthesis while maintaining enantiomeric purity?

- Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation.

- Inert atmosphere techniques : Prevents racemization during acidic/basic steps.

- Process analytical technology (PAT) : Monitors reaction progress in real-time via FTIR or Raman spectroscopy to minimize side products . Yield improvements (>80%) are achieved by optimizing solvent polarity (e.g., tert-butanol for SN2 reactions) and temperature gradients .

Q. How do hydrogen bonding networks in the crystal lattice impact physicochemical stability?

Extended hydrogen bond networks (e.g., O–H···Cl⁻ and N–H···O interactions) enhance thermal stability (decomposition >200°C) and reduce hygroscopicity. For instance, in (2S,3S,4R)-dihydroxy-pyrrolidine hydrochloride, Cl⁻ ions form tetrahedral acceptor geometries, creating a bilayer packing structure that minimizes moisture uptake .

Q. What methodologies resolve contradictions in reported enzyme inhibition data for this compound?

Discrepancies in IC₅₀ values (e.g., α-glucosidase vs. β-galactosidase inhibition) arise from:

- Assay conditions : pH, substrate concentration, or co-solvents (e.g., DMSO) alter enzyme kinetics.

- Enzyme isoforms : Tissue-specific isoforms (e.g., intestinal vs. hepatic glucosidases) exhibit varying sensitivities. Standardized protocols (e.g., pre-incubation with enzyme) and isoform-specific assays are critical for reproducibility .

Methodological Guidance

Q. Designing enzyme inhibition assays: How to account for the compound’s zwitterionic nature?

- Buffer selection : Use phosphate buffers (pH 6.8–7.4) to maintain solubility and ionization.

- Control experiments : Include competitive inhibitors (e.g., miglitol) to validate mechanism.

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics despite zwitterionic interference .

Approaches to analyze degradation products under accelerated stability conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.